molecular formula C29H29NO7 B11156067 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11156067
M. Wt: 503.5 g/mol
InChI Key: DMUYZENUSRBQGX-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a hexanoate side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate apart from similar compounds is its specific combination of functional groups and structural features.

Properties

Molecular Formula

C29H29NO7

Molecular Weight

503.5 g/mol

IUPAC Name

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C29H29NO7/c1-19-25(15-14-23-22-13-12-21(34-2)17-24(22)28(32)37-27(19)23)36-26(31)11-7-4-8-16-30-29(33)35-18-20-9-5-3-6-10-20/h3,5-6,9-10,12-15,17H,4,7-8,11,16,18H2,1-2H3,(H,30,33)

InChI Key

DMUYZENUSRBQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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